molecular formula C10H14BrNO2S B8343959 (3-Bromo-5-methyl-2-thienyl)carbamic acid tert-butyl ester

(3-Bromo-5-methyl-2-thienyl)carbamic acid tert-butyl ester

Cat. No.: B8343959
M. Wt: 292.19 g/mol
InChI Key: LIERQQNZQZPBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-methyl-2-thienyl)carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H14BrNO2S and its molecular weight is 292.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-methylthiophen-2-yl)carbamate

InChI

InChI=1S/C10H14BrNO2S/c1-6-5-7(11)8(15-6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13)

InChI Key

LIERQQNZQZPBLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-methylthiophen-2-ylcarbamate (5.1 g, 23.91 mmol) in MeOH (478 mL) at 0° C. was added drop wise a solution of bromine (1.232 mL, 23.91 mmol) in MeOH (478 mL) during 1.5 h. The reaction mixture was then stirred at 0° C. for 0.5 h and at ambient temperature for 45 min. The reaction was poured into water (400 mL) and the solution was neutralized with 2 M NaOH (aq). MeOH was removed under reduced pressure and the cloudy aqueous phase was extracted with DCM (3×200 mL). The combined organic phases were dried over MgSO4. The solvent was removed under reduced pressure to give (5.3 g, 76%) of the title compound that was used in the next step without further purification: LC/MS (Table 1, Method a) Rt=2.48 min; m/z: 292.1 (M−H)−.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.232 mL
Type
reactant
Reaction Step One
Name
Quantity
478 mL
Type
solvent
Reaction Step One
Name
Quantity
478 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

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